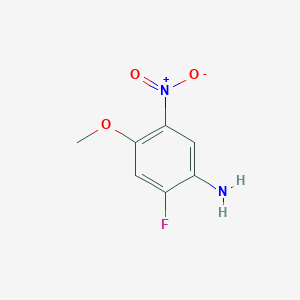

2-fluoro-4-methoxy-5-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-4-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7FN2O3 It is a derivative of aniline, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methoxy-5-nitroaniline typically involves the nitration of 4-fluoro-2-methoxyaniline. The process begins with the protection of the amino group in 4-fluoro-2-methoxyaniline, followed by nitration using a mixture of nitric acid and sulfuric acid. The protected intermediate is then deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-4-methoxy-5-nitroaniline undergoes various chemical reactions, including:

Nitration: Introduction of a nitro group.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid.

Reduction: Hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Reduction: 2-Fluoro-4-methoxy-5-aminophenylamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Kinase Inhibitors

One of the primary applications of 2-fluoro-4-methoxy-5-nitroaniline is as an intermediate in the synthesis of kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR). This compound is critical in the preparation of Osimertinib, a drug used for treating metastatic EGFR-positive lung cancer. The synthesis involves several steps where this compound undergoes nitration and subsequent transformations to yield the final pharmaceutical product .

2. Development of Anticancer Agents

The compound also plays a role in synthesizing other anticancer agents by serving as a building block for more complex structures. For instance, it has been utilized to create various anilinopyrimidine derivatives that exhibit significant cytotoxic activity against cancer cells . These derivatives often target specific kinases involved in cancer progression, showcasing the versatility of this compound in drug discovery.

Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies:

- Nitration of 4-Fluoro-2-Methoxyaniline : This process involves the protection of 4-fluoro-2-methoxyaniline followed by nitration to introduce the nitro group at the para position relative to the amino group .

- Continuous Flow Methods : Recent advancements have led to scalable continuous flow procedures for acetylation and nitration, enhancing efficiency and yield during synthesis .

Case Studies

1. Osimertinib Production

The production of Osimertinib from this compound exemplifies its pharmaceutical significance. The compound's role as a key intermediate allows for high-purity synthesis necessary for clinical applications. Studies have shown that optimizing reaction conditions can significantly improve yields while minimizing waste products .

2. Biological Evaluations

Research has demonstrated that derivatives synthesized from this compound exhibit promising biological activities. For example, pyrido[2,3-d]pyrimidine derivatives synthesized using this compound have shown enhanced potency against various cancer cell lines .

Summary Table of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Pharmaceutical Synthesis | Key intermediate in kinase inhibitors | Osimertinib |

| Anticancer Agents | Building block for anilinopyrimidine derivatives | Various anilinopyrimidines |

| Synthetic Methodologies | Nitration and acetylation processes | Continuous flow synthesis |

Wirkmechanismus

The mechanism of action of 2-fluoro-4-methoxy-5-nitroaniline involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to compounds that inhibit kinase enzymes, which are involved in cell signaling pathways. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-4-methoxyaniline: Lacks the nitro group.

4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but different substitution pattern.

2-Fluoro-5-nitroaniline: Lacks the methoxy group.

Uniqueness

2-fluoro-4-methoxy-5-nitroaniline is unique due to the combination of fluorine, methoxy, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biologische Aktivität

2-Fluoro-4-methoxy-5-nitroaniline is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment. This article delves into its biological activity, synthesis, and relevant research findings.

This compound has the molecular formula C7H7FN2O3 and a molecular weight of approximately 186.14 g/mol. The structure consists of a benzene ring substituted with a fluorine atom at the second position, a methoxy group at the fourth position, and a nitro group at the fifth position. This unique arrangement contributes to its reactivity and biological interactions.

Biological Activity

Anticancer Properties

The compound has been identified as an important intermediate in the synthesis of various anticancer agents, particularly those targeting mutated forms of the epidermal growth factor receptor (EGFR). Research indicates that derivatives of this compound exhibit high inhibitory activity against EGFR exon 20 insertion mutations, which are often associated with resistance to existing EGFR inhibitors like Gefitinib and Erlotinib .

Mechanism of Action

The mechanism underlying its anticancer activity involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, it targets the ErbB family of receptor tyrosine kinases, which play critical roles in tumorigenesis . By selectively inhibiting mutant forms of EGFR while sparing wild-type receptors, these compounds may offer therapeutic advantages in treating resistant cancers.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that introduce the desired functional groups while maintaining high yield and purity. For instance, one method reported yields exceeding 85% with purities above 99% through controlled nitration and subsequent reactions .

| Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|

| Continuous flow method | >85 | >99 |

| Traditional methods | ~60 | Variable |

Case Studies

-

Inhibition of Mutant EGFR

A study demonstrated that this compound derivatives effectively inhibited mutant EGFR variants associated with non-small cell lung cancer (NSCLC). These findings suggest that such compounds could be developed as targeted therapies for patients with specific genetic profiles . -

Selectivity Against Wild-Type EGFR

Another case highlighted the selectivity of these compounds for mutant over wild-type EGFR, indicating a potential reduction in side effects commonly associated with broader-spectrum inhibitors . This selectivity is crucial for improving patient outcomes in targeted cancer therapies.

Safety and Handling

Despite its promising biological activity, this compound must be handled with caution due to its toxicity. Safety measures include wearing personal protective equipment (PPE) and ensuring proper storage conditions to mitigate risks associated with exposure .

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxy-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGXAMOUXIMNCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.